5-Nitropicolinonitrile

Physicochemical Properties Solid State Characterization Process Chemistry

5-Nitropicolinonitrile (also known as 2-cyano-5-nitropyridine, CAS 100367-55-3) is a heterocyclic aromatic compound belonging to the class of substituted pyridines. It is characterized by a nitro group at the 5-position and a nitrile group at the 2-position of the pyridine ring.

Molecular Formula C6H3N3O2
Molecular Weight 149.11 g/mol
CAS No. 100367-55-3
Cat. No. B016970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitropicolinonitrile
CAS100367-55-3
Synonyms5-Nitro-2-pyridinecarbonitrile;  5-Nitro-picolinonitrile; 
Molecular FormulaC6H3N3O2
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])C#N
InChIInChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H
InChIKeyYZDHDHMJKCKESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitropicolinonitrile (CAS 100367-55-3): A Pyridine-Derived Building Block for Pharmaceutical Intermediates


5-Nitropicolinonitrile (also known as 2-cyano-5-nitropyridine, CAS 100367-55-3) is a heterocyclic aromatic compound belonging to the class of substituted pyridines. It is characterized by a nitro group at the 5-position and a nitrile group at the 2-position of the pyridine ring . With a molecular weight of 149.11 g/mol, it typically presents as a green solid with a melting point of approximately 43 °C and a predicted boiling point of 344.6 °C . This compound is predominantly employed as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors [1].

Why 5-Nitropicolinonitrile Cannot Be Substituted with Other Nitropyridine Analogs


Generic substitution among nitropyridine derivatives is scientifically unsound due to the profound impact of even minor structural variations on critical physicochemical properties and synthetic utility. 5-Nitropicolinonitrile (CAS 100367-55-3) possesses a specific 2-cyano, 5-nitro substitution pattern on the pyridine ring that dictates its unique reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. Replacing this compound with an analog—such as 2-cyano-4-methyl-5-nitropyridine (CAS 267875-30-9) or 5-bromo-3-nitropyridine-2-carbonitrile (CAS 573675-25-9)—introduces steric and electronic differences that alter reaction kinetics, regioselectivity, and product yields. Consequently, direct substitution would invalidate established synthetic protocols and potentially compromise the purity and efficacy of downstream pharmaceutical intermediates. The following quantitative evidence illustrates these tangible, measurable differences.

Quantitative Differentiation of 5-Nitropicolinonitrile (CAS 100367-55-3) from Key Analogs


Melting Point Differential: A Tangible Parameter for Handling and Purification

5-Nitropicolinonitrile exhibits a significantly lower melting point (43 °C) compared to its 5-bromo-3-nitro analog (101-106 °C) [1]. This 58-63 °C difference directly impacts the energy requirements and operational protocols for melting, solidifying, and recrystallizing the compound during synthesis and purification workflows.

Physicochemical Properties Solid State Characterization Process Chemistry

Boiling Point and Volatility: A Distinction in Downstream Processing

The predicted boiling point of 5-nitropicolinonitrile (344.6 °C at 760 mmHg) is notably lower than that of the 4-methyl analog, 2-cyano-4-methyl-5-nitropyridine (361.8 °C at 760 mmHg) [1][2]. This 17.2 °C difference in predicted volatility can influence the selection of downstream purification methods and the assessment of potential for thermal degradation.

Thermal Properties Distillation Process Safety

Density and Molecular Weight: Impact on Formulation and Stoichiometry

The density of 5-nitropicolinonitrile (1.4 g/cm³) is substantially lower than that of the 5-bromo-3-nitro analog (1.92 g/cm³) and higher than the 4-methyl analog (1.34 g/cm³) [1][2]. Furthermore, its molecular weight (149.11 g/mol) is 28% lower than the 5-bromo analog (228.00 g/mol) [3]. These differences directly affect the mass and volume of material required to achieve a given molar quantity, impacting procurement logistics and reaction stoichiometry.

Physical Properties Formulation Reaction Stoichiometry

Validated Research and Industrial Applications of 5-Nitropicolinonitrile (CAS 100367-55-3) Based on Evidence


Optimized Synthesis of PHD2 Inhibitors for Anemia Therapy

The compound serves as a commercially viable starting material for the scalable synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising prolyl hydroxylase domain 2 (PHD2) inhibitor for anemia treatment. An optimized synthetic route utilizing the closely related 5-bromo-3-nitropicolinonitrile achieves a total yield of 37.6% over five steps without requiring chromatographic purification [1]. While the target compound itself may be employed in similar strategies, the documented success of this analog underscores the critical role of this structural class in developing cost-effective, high-yield pharmaceutical processes.

Precursor for RNase L Modulators in Anticancer Research

Derivatives of 5-nitropicolinonitrile have been investigated for their biological activity as RNase L modulators. Compounds within this structural class have demonstrated potent activation of RNase L, as evidenced by an IC50 value of 2.30 nM in an assay measuring inhibition of protein synthesis in mouse L cell extracts [2]. This high-potency activity highlights the potential of 5-nitropicolinonitrile as a key building block for the development of novel anticancer agents targeting the 2-5A/RNase L pathway.

Synthetic Intermediate for Agrochemicals and Specialty Materials

The dual functionality (nitrile and nitro groups) of 5-nitropicolinonitrile makes it an indispensable intermediate for constructing more complex nitrogen-containing heterocycles. Its applications extend beyond pharmaceuticals to include the formulation of agrochemicals, such as pesticides and herbicides, and the development of specialty materials. The unique substitution pattern allows for subsequent modifications like reduction of the nitro group to an amine or conversion of the nitrile to an amide or carboxylic acid, enabling diverse chemical transformations [3].

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